

Comparison of Biological Activities of Aspidospermidine Analogues

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Compound of Interest

Compound Name: *Aspidospermidine*

Cat. No.: *B1197254*

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The following table summarizes the reported cytotoxic activities of various Aspidosperma-type alkaloids against several human cancer cell lines.

Compound Name	Analogue Type	Cancer Cell Line	IC50 (μM)	Reference
Melotenine A	Aspidosperma-type	HL-60	0.6	[1]
A-549	0.8	[1]		
SMMC-7721	1.5	[1]		
SW480	1.2	[1]		
O-acetylmacralstonine	Bisindole	MOR-P	~2-10	[2]
COR-L23	~2-10	[2]		
StMI1 1a	~2-10	[2]		
Caki-2	~2-10	[2]		
MCF7	~2-10	[2]		
LS174T	~2-10	[2]		
Villalstonine	Bisindole	MOR-P	~2-10	[2]
COR-L23	~2-10	[2]		
StMI1 1a	~2-10	[2]		
Caki-2	~2-10	[2]		
MCF7	~2-10	[2]		
LS174T	~2-10	[2]		
Macrocarpamine	Bisindole	MOR-P	~2-10	[2]
COR-L23	~2-10	[2]		
StMI1 1a	~2-10	[2]		
Caki-2	~2-10	[2]		
MCF7	~2-10	[2]		

LS174T	~2-10	[2]		
Jerantinines (A-E)	Aspidosperma-type	KB	< 1 µg/mL	[3]
3,4,5,6-tetradehydro-β-yohimbine	Yohimbine-type	P. falciparum (K1)	14.0 µg/mL (39.9 µM)	[4]
19(E)-hunteracine	Aspidospermata ne-type	P. falciparum (K1)	> 11 µg/mL	[4][5]
10-methoxy-geissoschizol	-	P. falciparum (K1)	4.5 µg/mL (16.7 µM)	[4]
12-hydroxy-N-acetyl-21(N)-dehydroplumera n-18-oic acid	-	P. falciparum (K1)	> 11 µg/mL	[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used in the evaluation of **Aspidospermidine** analogues.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the **Aspidospermidine** analogues for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[6]

- **MTT Addition:** After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.^[6]
- **Formazan Solubilization:** Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl).^[6]
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

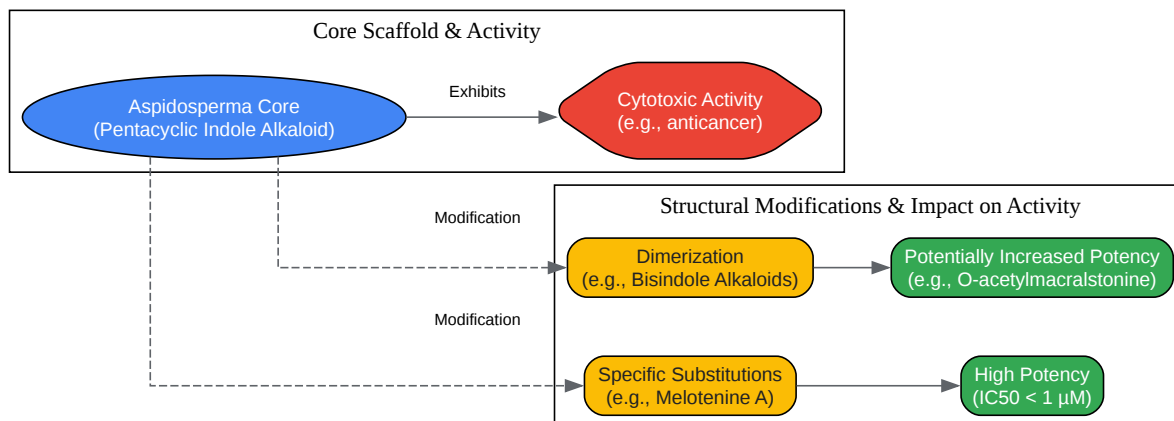
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

- **Cell Seeding and Treatment:** Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
- **Cell Fixation:** After the treatment period, fix the cells with trichloroacetic acid (TCA).
- **Staining:** Stain the fixed cells with SRB solution.
- **Washing:** Remove the unbound dye by washing with 1% acetic acid.
- **Protein-Bound Dye Solubilization:** Solubilize the protein-bound dye with a Tris base solution.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of around 510 nm.
- **Data Analysis:** The IC₅₀ values are calculated from the dose-response curves.

Structure-Activity Relationship Insights

Based on the available data, some preliminary structure-activity relationships for the cytotoxicity of Aspidosperma-type alkaloids can be inferred.



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Caption: Conceptual overview of Aspidosperma alkaloid cytotoxicity.

The dimerization of the Aspidosperma scaffold to form bisindole alkaloids appears to be a key feature for pronounced cytotoxic activity, as seen with compounds like O-acetylmacralstonine, villalstonine, and macrocarpamine.[2] Specific substitutions on the pentacyclic core also significantly influence cytotoxicity, as demonstrated by melotenine A, which exhibits potent activity with sub-micromolar IC₅₀ values.[1]

Further systematic studies with a wider range of analogues with specific substitutions are required to delineate a more detailed SAR for both cytotoxic and neuroprotective activities. The current data suggests that the Aspidosperma scaffold is a promising starting point for the development of novel therapeutic agents.

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